5h,6h,7h-Pyrrolo[1,2-c]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-4-7-5-8(6)3-1/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRNDPUMEATXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52237-16-8 | |
| Record name | 5H,6H,7H-pyrrolo[1,2-c]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5h,6h,7h Pyrrolo 1,2 C Imidazole and Its Derivatives
Classical and Established Synthetic Routes to the Pyrrolo[1,2-c]imidazole Core
The construction of the fused pyrrolo[1,2-c]imidazole ring system is primarily achieved through methods that form the five-membered pyrrolidine (B122466) ring onto a pre-existing imidazole (B134444) core or through convergent methods that build both rings concurrently.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a robust and widely employed strategy for the synthesis of the 5H,6H,7H-pyrrolo[1,2-c]imidazole core. These methods involve the formation of a key carbon-nitrogen or carbon-carbon bond from a suitably functionalized linear precursor, typically an imidazole derivative bearing a reactive side chain.
One of the most direct methods for constructing the pyrrolo[1,2-c]imidazole skeleton is through the intramolecular alkylation of an imidazole derivative. This approach involves an imidazole ring substituted with a side chain containing a leaving group at the appropriate position. The nucleophilic nitrogen of the imidazole ring then displaces the leaving group, leading to the formation of the fused pyrrolidine ring.
A notable example of this strategy is the cyclization of 2-(4-chlorobutyl)imidazole. researchgate.net In this reaction, the imidazole nitrogen acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom, resulting in the formation of the bicyclic ring system. This method is advantageous due to the straightforward nature of the cyclization step.
Table 1: Examples of Intramolecular Alkylation for Pyrrolo[1,2-c]imidazole Synthesis
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-(4-chlorobutyl)imidazole | Base | This compound | Not Reported |
| N-alkenyl-substituted imidazoles | Ni–Al bimetallic system | Substituted 5H,6H,7H-Pyrrolo[1,2-a]imidazoles | Not Reported |
Data sourced from scientific literature. Yields are indicative and may vary based on specific reaction conditions and substrates.
Another variation involves the intramolecular cyclization of N-alkenyl-substituted imidazoles, which can be catalyzed by transition metals to yield the corresponding pyrrolo[1,2-a]imidazole derivatives. nih.gov
The intramolecular Wittig reaction and its aza-Wittig variant provide a powerful tool for the synthesis of heterocyclic compounds, including the pyrrolo[1,2-c]imidazole system. scispace.comsemanticscholar.orgresearchgate.net The intramolecular aza-Wittig reaction, in particular, has been successfully applied. This reaction typically involves the in situ formation of an iminophosphorane from an azide precursor, which then reacts with a carbonyl group within the same molecule to form an imine, effectively closing the ring.
For instance, the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate has been shown to produce a tetrahydropyrrolo[1,2-a]imidazole derivative in a 36% yield. nih.gov This demonstrates the feasibility of forming the fused imidazole ring onto a pyrrolidine scaffold. The general mechanism involves the reaction of the azide with a phosphine (like triphenylphosphine) to generate an iminophosphorane, which then undergoes cyclization with an ester or other carbonyl group. scispace.comsemanticscholar.orgresearchgate.net
Table 2: Example of Intramolecular aza-Wittig Cyclization
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate | Triphenylphosphine (B44618), heat | 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole derivative | 36 |
Data sourced from scientific literature. This example forms a related isomer but illustrates the methodology.
Reductive cyclization offers another pathway to the this compound core. This method typically involves the reduction of a functional group on an N-substituted imidazole, which then facilitates a subsequent cyclization step.
An example of this approach involves the reaction of imidazole-2-carbaldehyde with benzylhydroxylamine, followed by a reduction step. researchgate.net This sequence leads to the formation of the fused ring system. While specific details on the mechanism and yields for this particular transformation are not extensively documented in the provided sources, the strategy relies on the generation of a reactive intermediate upon reduction that can undergo intramolecular ring closure.
Intermolecular Cyclocondensation Reactions
Intermolecular cyclocondensation reactions involve the coming together of two or more separate molecules to form the bicyclic ring system in a single or multi-step sequence. These methods can be highly efficient in building molecular complexity.
The specific intermolecular cyclocondensation of pyrrole (B145914), an isocyanate, and phosgene (B1210022) or thiophosgene (B130339) to form the this compound core is not a well-documented or common synthetic route in the surveyed scientific literature.
However, other intermolecular cyclocondensation reactions are well-established for the synthesis of related pyrroloimidazole isomers, such as the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system. A prominent example is the condensation of a cyclic imine derivative, such as 5-methoxy-3,4-dihydro-2H-pyrrole, with a 2-amino-1-arylethanone. nih.gov This reaction proceeds through the formation of an intermediate that subsequently cyclizes to afford the 3-aryl-substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. nih.gov
Another approach involves the one-pot, three-component reaction of aryl 1,2-diketones, L-proline, and ammonium acetate under microwave irradiation. researchgate.net This method mechanistically proceeds through the intramolecular cyclization of a 1,2-diimine intermediate formed from the condensation of the three components. researchgate.net
Table 3: Examples of Intermolecular Cyclocondensation for Pyrroloimidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
| 5-Methoxy-3,4-dihydro-2H-pyrrole | 2-Amino-1-arylethanone | - | 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
| Aryl 1,2-diketone | L-proline | Ammonium acetate | 2,3-Diaryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Data sourced from scientific literature. These examples form the [1,2-a] isomer but represent the general strategy of intermolecular cyclocondensation.
Reaction of Benzotriazol-1-yl(1H-pyrrol-2-yl)methanone with Ketone, Isocyanate, or Isothiocyanate
One of the established routes for the synthesis of pyrrolo[1,2-c]imidazoles involves the reaction of benzotriazol-1-yl(1H-pyrrol-2-yl)methanone with ketones, isocyanates, or isothiocyanates researchgate.net. This method provides a pathway to construct the fused imidazole ring onto the pyrrole core. The benzotriazole group serves as a versatile leaving group, facilitating the cyclization process upon reaction with the appropriate nucleophilic or electrophilic partner. This approach is recognized among several key strategies for accessing the pyrrolo[1,2-c]imidazole framework researchgate.net.
Marckwald Reaction for Pyrrolo[1,2-c]imidazole Synthesis
The Marckwald reaction is a significant method for preparing sp3-enriched imidazole derivatives, including 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles researchgate.nettandfonline.com. This two-step procedure is valued for its use of readily available starting materials and its high-yield production, making it suitable for bulk synthesis researchgate.nettandfonline.com. The process typically begins with α-amino carbonyl compounds which react with potassium thiocyanate or cyanate researchgate.net. This reaction yields highly pure imidazol-2-thiones or imidazol-2-ones as intermediates researchgate.net. Subsequent desulfurization of the imidazole-2-thiones, often using Raney nickel, leads to the formation of the final 2-unsubstituted fused imidazole products in high yields researchgate.net. While effective, the practical application of the Marckwald reaction can be limited by the availability of the specific α-amino carbonyl precursors required researchgate.net.
| Reaction Stage | Reactants | Product Type |
| Ring Formation | α-Amino Ketones + Potassium Thiocyanate | Imidazole-2-thione |
| Ring Formation | α-Amino Ketones + Potassium Cyanate | Imidazole-2-one |
| Final Step | Imidazole-2-thione + Raney Nickel | 2-Unsubstituted Fused Imidazole |
Transition Metal-Catalyzed Synthetic Strategies
Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective bond formations. For the construction of the pyrrolo[1,2-c]imidazole system, rhodium, palladium, and gold catalysts have proven to be particularly effective.
Rh(III)- and Pd(0)-Catalyzed C-H Functionalization of Pyrroles
Rhodium(III)- and Palladium(0)-catalyzed C-H functionalization of pyrroles represents a powerful strategy for synthesizing fused heterocyclic systems, including pyrroloimidazoles researchgate.net. This approach involves the direct activation of a C-H bond on the pyrrole ring, followed by cyclization with various partners such as alkynes, alkenes, or diazo compounds researchgate.netacs.orgnih.gov. To achieve this, the pyrrole is typically derivatized with a directing group, such as an N-carboxamide, which facilitates the formation of a rhodacycle intermediate acs.orgnih.gov. This intermediate then undergoes a redox-neutral cyclization to afford the desired five- or six-membered fused heterocycles acs.orgnih.gov. This methodology offers an atom-economical route to complex molecules from simple pyrrole precursors researchgate.net.
AuCl3-Catalyzed Bimolecular Cycloaddition Reactions
Gold-catalyzed reactions provide a mild and efficient means of constructing bicyclic imidazoles. Specifically, AuCl3 has been shown to catalyze a bimolecular [2+2+1] cycloaddition between azidoalkynes and nitriles to form the pyrrolo[1,2-c]imidazole core tandfonline.comorganic-chemistry.org. The reaction proceeds through the in-situ generation of a highly electrophilic α-imino gold carbene intermediate organic-chemistry.org. This reactive intermediate is formed via a regioselective nitrene transfer from the azido group to the terminal alkyne organic-chemistry.org. The carbene then reacts rapidly with a nitrile, which often serves as the reaction solvent, to yield the desired bicyclic imidazole product in good yields organic-chemistry.org. The use of AuCl3 as the catalyst is crucial for minimizing competing side reactions, such as the intramolecular azide-alkyne cycloaddition organic-chemistry.org.
| Component | Role | Example |
| Catalyst | Facilitates carbene formation | AuCl3 |
| Substrate 1 | Carbene Precursor | Azidoalkyne |
| Substrate 2 | Nucleophile | Nitrile |
| Key Intermediate | Reactive Species | α-Imino Gold Carbene |
Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. These strategies are particularly valuable for creating libraries of structurally diverse compounds.
Post-Ugi Cascade Reactions for Pyrrole-Imidazole Synthesis
The post-Ugi cascade reaction is a notable method for the facile and efficient one-pot synthesis of pyrrole-imidazole derivatives researchgate.net. This strategy begins with an Ugi four-component reaction (U-4CR), a cornerstone of multicomponent chemistry nih.gov. The initial Ugi reaction brings together an aldehyde (like phenylglyoxal), an amine, an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate nih.gov. Following the completion of the Ugi reaction, the intermediate is not isolated but is subjected to conditions that promote a cascade cyclization. This is typically achieved by adding an excess of ammonium acetate and heating in acetic acid, which drives the conversion of the Ugi product into the final, more complex tetra-substituted imidazole structure nih.gov. This one-pot sequence is prized for its operational simplicity and its ability to generate diverse products from readily available starting materials researchgate.netnih.gov.
| Reaction Stage | Description | Key Reagents |
| Ugi 4-Component Reaction | Initial convergent assembly of four starting materials to form a linear intermediate. | Aldehyde, Amine, Isocyanide, Carboxylic Acid |
| Post-Ugi Cascade/Cyclization | Intramolecular cyclization of the Ugi product to form the fused imidazole ring. | Ammonium Acetate, Acetic Acid |
Three-Component Reactions Involving Chiral Thiohydantoins, Aldehydes, and Malononitrile
A comprehensive review of scientific literature did not yield specific examples of three-component reactions involving chiral thiohydantoins, aldehydes, and malononitrile for the direct synthesis of the this compound core. While multicomponent reactions are a staple in heterocyclic chemistry, this particular combination for the specified product appears to be a highly specialized or less common approach.
Domino Reactions of 2-Amino-4-arylimidazoles with Carbonyl and Methylene Active Compounds
Domino reactions provide an efficient pathway to synthesize derivatives of pyrrolo[1,2-c]imidazole. One notable example is the uncatalyzed reaction involving 2-amino-4-arylimidazoles, aromatic aldehydes, and an active methylene compound such as Meldrum's acid. This reaction proceeds selectively, leading to Knoevenagel-Michael adducts that retain a free amino group on the imidazole fragment.
These adducts, particularly those derived from Meldrum's acid, can be smoothly converted into 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones. Furthermore, the interaction of 2-amino-4-arylimidazoles with aromatic aldehydes or isatins and other acyclic methylene active compounds can yield pyrrolo[1,2-c]imidazole-6-carbonitriles and related carboxylates.
| Reactant 1 | Reactant 2 | Reactant 3 | Key Product |
|---|---|---|---|
| 2-Amino-4-arylimidazole | Aromatic Aldehyde | Meldrum's Acid | 1,7-Diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-one |
| 2-Amino-4-arylimidazole | Aromatic Aldehyde/Isatin | Acyclic Methylene Active Compound | Pyrrolo[1,2-c]imidazole-6-carbonitrile/carboxylate |
Chemoselective Synthesis via Multicomponent Self-Sorting Domino Strategy
Detailed information on a "multicomponent self-sorting domino strategy" for the chemoselective synthesis of this compound was not available in the surveyed literature. This suggests that this may be a highly specific or emerging methodology not yet widely reported.
Thermal and Pyrolytic Methods
Thermal and pyrolytic methods, particularly Flash Vacuum Pyrolysis (FVP), represent a key strategy for synthesizing certain pyrrolo[1,2-c]imidazole derivatives. FVP is a technique where a precursor molecule is heated intensely for a very short duration in a high vacuum. wikipedia.org This process favors unimolecular reactions and allows for the generation of highly reactive intermediates that can subsequently cyclize to form the desired heterocyclic products. wikipedia.orguq.edu.auresearchgate.net
Flash Vacuum Pyrolysis of Imidazol-1-ylacrylates
While direct examples for the FVP of imidazol-1-ylacrylates to form this compound are not extensively documented, the pyrolysis of analogous propenoate esters is a known method for creating fused heterocyclic systems. For instance, the FVP of 3-(pyrrol-2-yl)propenoate esters is used to generate pyrrolizin-3-ones. The mechanism is believed to involve the formation of a reactive ketene intermediate which then undergoes intramolecular cyclization. A similar pathway can be postulated for imidazol-1-ylacrylates, where the acrylate moiety attached to the imidazole nitrogen would form a ketene intermediate that could cyclize to yield a pyrrolo[1,2-c]imidazolone core.
Flash Vacuum Pyrolysis of Meldrum's Acid Precursors
A more established pyrolytic route to the pyrrolo[1,2-c]imidazole system involves the use of Meldrum's acid derivatives. researchgate.net In this approach, an appropriate imidazole-carbaldehyde is first condensed with Meldrum's acid to form a stable, solid precursor, typically a 5-(imidazolylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. researchgate.net
Subsequent FVP of this precursor at high temperatures (e.g., 600-625 °C) leads to the elimination of acetone and carbon dioxide, generating a highly reactive methyleneketene intermediate. This intermediate then undergoes an intramolecular cyclization to form the fused pyrrolo[1,2-c]imidazol-5-one ring system. researchgate.net This method has been successfully applied to the synthesis of various fused pyrrolones and related heterocyclic structures. researchgate.net
| Precursor Type | Reaction Conditions | Key Intermediate | Product Type |
|---|---|---|---|
| Imidazol-1-ylacrylate (Postulated) | Flash Vacuum Pyrolysis (FVP) | Imidazol-1-yl ketene | Pyrrolo[1,2-c]imidazolone |
| Imidazole-Meldrum's Acid Adduct | Flash Vacuum Pyrolysis (FVP), 600-625 °C | Imidazolylmethylideneketene | Pyrrolo[1,2-c]imidazol-5-one |
Development of Novel and Green Chemistry-Oriented Synthetic Approaches
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign syntheses for imidazole-based heterocycles. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. sciencescholar.us
Solvent-free reactions: Conducting reactions without a solvent (or in the solid phase) minimizes the use and disposal of volatile organic compounds. sciencescholar.us
Use of eco-friendly solvents: When a solvent is necessary, the use of water or other green solvents is preferred. nih.gov An eco-friendly aqueous approach has been reported for the synthesis of certain imidazole hybrids. nih.gov
Multicomponent reactions (MCRs): As discussed previously, MCRs are inherently green as they combine several steps into a single operation, reducing energy consumption and waste generation. One-pot multicomponent reactions are a cornerstone of green heterocyclic synthesis. sciencescholar.us
Catalyst-free reactions: The development of reactions that proceed efficiently without a catalyst, such as the domino reaction of 2-amino-4-arylimidazoles, simplifies purification and reduces waste from catalyst precursors.
These methodologies are part of a broader trend in organic synthesis to create complex molecules like this compound in a more sustainable and efficient manner.
N-H Functionalization Routes for Pyrrolo[1,2-c]imidazole Scaffolds
A key strategy for elaborating the this compound core involves the functionalization of the nitrogen atom, particularly through alkylation, to produce quaternary imidazolium (B1220033) salts. nih.gov This approach leverages the nucleophilicity of the imidazole nitrogen to react with various alkylating agents.
The reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with different alkylating reagents leads to the formation of novel quaternary imidazolium salts in yields ranging from 58% to 85%. nih.gov This process typically involves refluxing a mixture of the parent imidazole and the appropriate alkylating agent in a solvent such as ethyl acetate. nih.gov The resulting solid products can then be collected by filtration and purified by recrystallization. nih.gov This method allows for the introduction of diverse functionalities onto the imidazole core, significantly expanding the chemical space of this heterocyclic family. nih.gov
The successful synthesis of these quaternary salts has been confirmed through various spectroscopic methods, including 1H NMR, 13C NMR, and LC-MS. nih.gov For instance, in the 1H NMR spectra of the resulting 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, characteristic signals for the saturated pyrrole ring protons are observed between 2.75 and 4.57 ppm, while the singlet for the imidazole 2-CH group appears in the 7.98–8.24 ppm range. nih.gov
Examples of N-H Functionalization of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
| Parent Imidazole (Substituent) | Alkylating Reagent | Resulting Product | Yield (%) |
|---|---|---|---|
| 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Benzyl chloride | 1-Benzyl-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | 85% |
| 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 2-Chloro-N-(4-phenoxyphenyl)acetamide | 1-[(4-Phenoxyphenylcarbamoyl)-methyl]-3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | 72% |
| 3-(3,4-Dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 2-Chloro-N-(4-phenoxyphenyl)acetamide | 3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride nih.gov | 65% |
Catalyst-Free Annulative Functionalization Strategies
Developing synthetic routes that avoid the use of metal catalysts is a central goal in green chemistry. For imidazole-containing scaffolds, catalyst-free methods provide an environmentally benign and cost-effective alternative.
One notable catalyst-free strategy involves a one-pot, three-component condensation reaction. The synthesis of trisubstituted imidazole derivatives can be achieved by refluxing a mixture of benzil, a substituted benzaldehyde, and ammonium acetate in an ethanolic medium for several hours. This method is advantageous due to its simple procedure and the ability to purify the product using non-chromatographic techniques. After the reaction, the mixture is cooled and washed with hot water to isolate the product.
Another significant catalyst-free annulation method is the condensation of 1H-imidazole with acrolein, which provides a straightforward route to 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. nih.gov This reaction builds the pyrrole ring onto the existing imidazole core, directly forming the fused bicyclic system. nih.gov The resulting alcohol has found applications as a substrate in the synthesis of ionic liquids. nih.gov
Catalyst-Free Three-Component Synthesis of Imidazole Derivatives
| Component 1 | Component 2 (Aldehyde) | Component 3 | Solvent | Condition |
|---|---|---|---|---|
| Benzil | Substituted Benzaldehyde | Ammonium Acetate | Ethanol | Reflux at 140°C for 6h |
Synthesis in Aqueous Media
While many organic syntheses rely on anhydrous solvents, the use of water as a reaction medium is highly desirable for its low cost, safety, and minimal environmental impact. Although the direct synthesis of the this compound scaffold in purely aqueous media is not widely documented, water is utilized in key modification and purification steps.
For instance, the modification of a substituent on the pyrrolo[1,2-a]imidazole core can be performed in a partially aqueous environment. The oxidation of an aldehyde group on the 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold to a carboxylic acid has been successfully achieved using potassium permanganate in aqueous acetone at room temperature. researchgate.net This demonstrates that the heterocyclic core is stable to oxidative conditions in the presence of water.
Furthermore, water plays a crucial role in the workup and purification stages of various synthetic routes. In the catalyst-free synthesis of trisubstituted imidazoles, the reaction mixture is washed with hot water to remove impurities and help precipitate the final product. Similarly, in the synthesis of certain polycyclic imidazole derivatives, water is added to the cooled reaction mixture to induce precipitation of the desired compound, which is then collected by filtration and washed. semanticscholar.org These examples highlight the compatibility of the imidazole scaffold with aqueous environments, even if it is not the primary reaction solvent.
Chemical Reactivity and Functionalization of the 5h,6h,7h Pyrrolo 1,2 C Imidazole Scaffold
Electrophilic Substitution Reactions on the Pyrrolo[1,2-c]imidazole Ring
The pyrrolo[1,2-c]imidazole ring system is susceptible to electrophilic attack. The position of substitution is directed by the electronic properties of the fused rings, with the imidazole (B134444) moiety generally favoring substitution.
Halogenation Reactions (e.g., Bromination, Iodination)
Halogenation provides a direct method for functionalizing the pyrrolo[1,2-c]imidazole scaffold, introducing a versatile handle for further synthetic transformations. tandfonline.com
Bromination: The bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be achieved using various brominating agents. For instance, treatment with boron tribromide can lead to the formation of 2-bromo-substituted pyrroloimidazoles. Another approach involves the reaction with N-bromosuccinimide (NBS) to yield brominated derivatives. The reaction conditions can be tuned to control the degree of halogenation.
Iodination: Iodination of the imidazole ring can be performed using iodine in an alkaline medium. uobabylon.edu.iq This reaction typically results in the formation of iodo-substituted imidazoles.
Table 1: Halogenation Reactions of Pyrrolo[1,2-c]imidazole Derivatives
| Reaction | Reagent | Product | Reference |
| Bromination | Boron tribromide | 2-Bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide | |
| Iodination | Iodine/alkali | Iodo-substituted imidazole | uobabylon.edu.iq |
Silylation Reactions
Silylation is a valuable reaction for introducing silyl (B83357) groups, which can act as protecting groups or as intermediates for further functionalization. tandfonline.com The reaction of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole with a silylformamidine, which is in equilibrium with its carbenic form, has been shown to afford a C-silyl derivative. researchgate.net Imidazole can also promote the 1,4-migration of silyl groups, such as the tert-butyldiphenylsilyl (TBDPS) group, influencing the selectivity of silylation reactions on molecules with multiple hydroxyl groups. rsc.org
Table 2: Silylation of Pyrrolo[1,2-c]imidazole Derivatives
| Reactant | Reagent | Product | Key Observation | Reference |
| 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Silylformamidine | C-silyl derivative | Reaction proceeds via a carbenic form of the reagent. | researchgate.net |
| Carbohydrate with multiple OH groups | TBDPSCl, Imidazole | Selectively silylated carbohydrate | Imidazole promotes intramolecular migration of the TBDPS group. | rsc.org |
Hydroxymethylation Reactions
The introduction of a hydroxymethyl group onto the pyrrolo[1,2-c]imidazole scaffold can be achieved through various methods. One such method involves the reaction with formaldehyde. Another approach describes the synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol through a multi-step sequence starting from 4-hydroxypyrrolidin-2-one. nih.gov
Carbon-Carbon Bond Forming Transformations
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures from the pyrrolo[1,2-c]imidazole core.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. libretexts.org This reaction has been successfully applied to heteroaryl systems, including indazoles and pyrroles, to create biaryl and other coupled products. mdpi.comnih.gov For instance, 5-bromo-substituted indazoles have been coupled with pyrrole- and thiophene-boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl2 to give good yields of the corresponding coupled products. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency. mdpi.comnih.gov While the direct application to 5H,6H,7H-pyrrolo[1,2-c]imidazole is not extensively detailed in the provided results, the successful coupling of related nitrogen-rich heterocycles suggests its feasibility. nih.gov
Table 3: Suzuki-Miyaura Cross-Coupling of Related Heterocycles
| Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | mdpi.com |
| 5-Bromo-1H-indazole | Phenylboronic acid | P1 precatalyst | 5-Phenyl-1H-indazole | 95% | nih.gov |
| SEM-protected bromopyrroles | Arylboronic acids | Pd(PPh3)4 | Aryl-substituted pyrroles | Moderate to excellent | nih.gov |
Aldol Condensation Reactions
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While specific examples of Aldol condensation directly on the this compound ring are not detailed in the provided search results, the principles of this reaction can be applied to derivatives bearing appropriate functional groups. For instance, a pyrrolo[1,2-c]imidazole derivative with a ketone or aldehyde substituent could potentially undergo an Aldol reaction with another carbonyl compound, or an intramolecular Aldol condensation if suitably functionalized.
Nucleophilic Attack and Ring Transformations
However, the reactivity of the scaffold can be significantly altered through functionalization, rendering it susceptible to nucleophilic attack. The introduction of electron-withdrawing groups, particularly halogens, at the C1 and C3 positions of the imidazole ring activates the system towards nucleophilic aromatic substitution (SNAr). Research has demonstrated that halogenated derivatives of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole can serve as effective substrates for reactions with nucleophiles. For instance, 3-bromo-1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole undergoes substitution reactions with amines, such as morpholine (B109124), to yield the corresponding amino-functionalized derivatives. tandfonline.com This transformation highlights a key strategy for introducing nitrogen-based substituents onto the scaffold via a nucleophilic attack mechanism.
Another method to enhance the electrophilicity of the ring system is through the formation of quaternary imidazolium (B1220033) salts. The parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles react as nucleophiles with various alkylating agents to form these salts. nih.gov The resulting positively charged imidazolium ring is then significantly more activated and susceptible to attack by nucleophiles, a common strategy in imidazole chemistry to facilitate further functionalization.
Despite these methods for promoting nucleophilic substitution on the ring, the this compound core itself demonstrates considerable resilience against reactions that would lead to ring-opening or skeletal rearrangement. The available literature focuses primarily on substitution reactions that maintain the integrity of the bicyclic scaffold, with ring transformation pathways not being a commonly reported reactive outcome. tandfonline.comnih.gov
Derivatization Strategies for Specific Functional Groups (e.g., Carboxylic Acids, Amino Groups)
The polyfunctional nature of the 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole core allows for the development of diverse derivatization strategies to install specific functional groups, which is crucial for applications in medicinal chemistry and materials science. tandfonline.comtandfonline.comresearchgate.net Key among these are methods to introduce carboxylic acid and amino moieties.
Carboxylic Acid Derivatives
The introduction of carboxylic acid groups onto the scaffold is typically achieved through a halogen-metal exchange reaction followed by quenching with an electrophilic carbon source like carbon dioxide (CO₂). This strategy leverages halogenated pyrroloimidazoles as versatile intermediates. Research has shown that 1,3-dibromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole, synthesized by the direct bromination of the parent compound, can be treated with n-butyllithium (n-BuLi) to effect a lithium-halogen exchange. tandfonline.com The resulting dilithiated intermediate, when quenched with dry CO₂, yields a dicarboxylic acid derivative. tandfonline.com For easier handling and purification, this acid is often converted to its corresponding ester, for example, through reaction with methyl iodide to produce the dimethyl ester. tandfonline.com
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 1,3-Dibromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | 1) n-BuLi 2) CO₂ | 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dicarboxylic acid | tandfonline.com |
| 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dicarboxylic acid | MeI, K₂CO₃ | Dimethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dicarboxylate | tandfonline.com |
Amino Group Derivatives
Amino groups are incorporated onto the this compound scaffold primarily through the nucleophilic substitution of pre-installed halogen atoms, as discussed in the preceding section. This method provides a direct route to C-N bond formation on the imidazole ring. The synthesis of 3-bromo-1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole creates a substrate where the iodine atom can be selectively displaced by an amine nucleophile. tandfonline.com For example, reaction with morpholine successfully yields the 1-morpholino-3-bromo derivative, demonstrating a viable and targeted approach to C1-amination. tandfonline.com This strategy allows for the introduction of a wide variety of secondary and primary amino groups by selecting the appropriate amine nucleophile.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Bromo-1-iodo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Morpholine, K₂CO₃ | 4-(3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)morpholine | tandfonline.com |
These derivatization strategies, which rely on the initial functionalization of the scaffold with halogens, provide robust and flexible pathways for accessing a range of specifically substituted this compound analogs. tandfonline.comtandfonline.com
Advanced Spectroscopic and Structural Elucidation of Pyrrolo 1,2 C Imidazole Systems
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive tool for elucidating the precise solid-state structure of 5H,6H,7H-pyrrolo[1,2-c]imidazole. The crystal structure of 6,7-di-hydro-5H-pyrrolo-[1,2-a]imidazole has been determined at 100 K to have monoclinic (P21/n) symmetry. nih.goviucr.org This technique has been instrumental in characterizing the molecule's conformation, intermolecular forces, and the geometry of its fused ring system. iucr.orgiucr.org
The five-membered pyrrolidine (B122466) ring within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure adopts a distinct envelope conformation. nih.govresearchgate.net This puckering of the ring is a mechanism to alleviate torsional strain. iucr.orgiucr.org In this conformation, one of the carbon atoms, C5, is positioned out of the plane formed by the other four atoms of the ring by a distance of 0.317 (2) Å. nih.gov This is noteworthy because in an unsubstituted pyrrolidine, the nitrogen atom is typically the one out of the plane to minimize lone-pair repulsion. nih.gov However, in the fused system of this compound, the nitrogen's lone pair participation in the aromatic imidazole (B134444) ring likely influences this conformational preference. nih.gov
The cohesion and stability of the crystal lattice of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are primarily dictated by a network of weak intermolecular C-H⋯N hydrogen bonds. nih.govresearchgate.net A notable interaction is observed between a carbon atom and a nitrogen atom of adjacent molecules, with a C1⋯N2 distance of 3.37 (3) Å, which is indicative of a weak hydrogen bond. nih.gov These types of interactions, though individually weak, collectively play a significant role in the directional ordering and stabilization of the crystal structure. nih.govgla.ac.uk
The fusion of the pyrrolidine and imidazole rings introduces specific geometric constraints. The dihedral angle between the plane of the imidazole ring and the planar portion of the pyrrolidine ring is a critical parameter. In the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, this angle is reported to be 3.85 (9)°. nih.gov This small dihedral angle indicates a nearly coplanar arrangement of these two ring components, which has implications for the electronic communication between the two rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of this compound in solution, providing detailed information about the chemical environment of each atom.
¹H and ¹³C NMR spectra provide a comprehensive map of the proton and carbon frameworks of the molecule. For 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the imidazole protons at δ 7.02 (d, J = 1.3 Hz, 1H) and 6.85 (d, J = 1.3 Hz, 1H). iucr.orgiucr.org The protons of the pyrrolidine ring appear as multiplets at δ 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), and 2.44 (m, 2H). iucr.orgiucr.org
The ¹³C NMR spectra further complement the structural assignment by providing the chemical shifts of the carbon atoms. researchgate.netrsc.org
Table 1: ¹H NMR Data for 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
¹⁵N NMR spectroscopy is particularly informative for probing the electronic environment of the nitrogen atoms within the pyrrolo[1,2-c]imidazole scaffold. rsc.org The chemical shifts of the nitrogen atoms are sensitive to factors such as hybridization, lone-pair availability, and involvement in hydrogen bonding. semanticscholar.org In related imidazole systems, ¹⁵N NMR has been used to study the effects of substitution and solvent on the nitrogen chemical shifts. ipb.pt For instance, the ¹⁵N NMR spectrum of imidazole itself shows distinct resonances for the two nitrogen atoms, and these are influenced by protonation state and solvent. semanticscholar.org While specific ¹⁵N NMR data for this compound is not extensively reported in the provided context, the principles from related heterocyclic systems suggest it would be a valuable tool for understanding the electronic structure of its nitrogen centers. rsc.orgipb.pt
Compound Index
Fragment-Based NMR Screening for Ligand Binding Studies
Fragment-based nuclear magnetic resonance (NMR) screening is a powerful technique for identifying and characterizing the binding of small molecular fragments to macromolecular targets. nih.gov In the context of pyrrolo[1,2-c]imidazole systems, this method is instrumental in drug discovery, allowing for the identification of initial hits that can be optimized into potent ligands.
Protein-detected NMR methods, such as the 2D ¹H,¹⁵N-Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly advantageous. nih.gov These techniques directly observe the protein's NMR signals, providing clear evidence of binding events and allowing for the mapping of the binding site through chemical shift perturbations. nih.govnih.gov This approach is more direct than ligand-detected methods and is less prone to false positives. nih.gov For effective screening, fragment libraries are typically composed of low molecular weight compounds that adhere to the "rule of three" and exhibit good solubility in both DMSO and aqueous solutions. nih.gov
Table 1: Key Aspects of Fragment-Based NMR Screening
| Technique | Key Advantage | Application in Pyrrolo[1,2-c]imidazole Research |
|---|---|---|
| Protein-Detected NMR (e.g., ¹H,¹⁵N-HSQC) | Direct observation of target binding and site mapping. nih.govnih.gov | Identification of initial ligand-binding interactions for drug development. |
| Ligand-Detected NMR (e.g., STD NMR) | Does not require isotopic labeling of the protein. | Preliminary screening of fragment libraries against pyrrolo[1,2-c]imidazole targets. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation patterns of pyrrolo[1,2-c]imidazole derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, which are crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com
For instance, the HRMS (ESI-TOF) analysis of 2-(3a-Methyl-1,2,3,3a,5,6,7,8-octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one (a related complex pyrroloimidazole derivative) showed a found mass of 319.1811 for [C₂₁H₂₂N₂O+H]⁺, which closely matched the calculated mass of 319.1810. mdpi.com Electron ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. For the same compound, the mass spectrum showed the molecular ion peak (M⁺) at m/z 318 and other significant fragments at m/z 213, 146, 145, 105 (base peak, corresponding to PhCO⁺), and 77 (Ph⁺). mdpi.com This data is vital for confirming the structure of the molecule.
Table 2: Mass Spectrometry Data for a Pyrroloimidazole Derivative
| Ion/Fragment | m/z (EI-MS) | Relative Intensity (%) |
|---|---|---|
| [M]⁺ | 318 | 47 |
| [C₁₄H₁₅N₂]⁺ | 213 | 55 |
| [PhCO]⁺ | 105 | 100 |
| [Ph]⁺ | 77 | 90 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups present in pyrrolo[1,2-c]imidazole systems. The positions of absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule.
In a study of a functionalized pyrrolo[1,2-c]imidazole derivative, 2-(3a-Methyl-1,2,3,3a,5,6,7,8-octahydro-10H-pyrrolo[1′,2′:2,3]imidazo[1,5-a]indol-10-ylidene)-1-phenylethan-1-one, the IR spectrum (film) showed characteristic absorption bands at 1631 cm⁻¹ and 1578 cm⁻¹. mdpi.com The band at 1631 cm⁻¹ is attributed to the stretching vibration of the carbonyl group (C=O), while the band at 1578 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond (C=C) in the enamine moiety. mdpi.com This information is complementary to other spectroscopic data for the complete structural elucidation of these molecules.
Table 3: Characteristic IR Absorption Bands for a Functionalized Pyrrolo[1,2-c]imidazole
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) | 1631 |
| Carbon-Carbon Double Bond (C=C) | 1578 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Characterization (related to optoelectronics)
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within pyrrolo[1,2-c]imidazole systems and to characterize their photophysical properties, which are relevant to their potential use in optoelectronics. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The study of novel pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and cyclohepta nih.goviucr.orgpyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles, which are structurally related to this compound, has demonstrated their interesting photophysical properties. mdpi.com These compounds are synthesized via a [3+2] annulation reaction and exhibit absorption and fluorescence spectra that are characteristic of their extended π-conjugated systems. mdpi.com The investigation of their UV-Vis and fluorescence properties is crucial for assessing their suitability for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.com The specific wavelengths of maximum absorption (λmax) and emission, as well as the quantum yields, are key parameters determined from these studies.
Theoretical and Computational Chemistry Studies on Pyrrolo 1,2 C Imidazole
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the electronic properties and spatial arrangement of atoms in a molecule. For 5H,6H,7H-pyrrolo[1,2-c]imidazole, these studies provide insights into its stability, reactivity, and spectroscopic behavior.
Ground-State Geometry Optimizations (S0)
The ground-state geometry (S0) of this compound has been determined through crystal structure analysis. X-ray crystallography at 100 K revealed a monoclinic (P21/n) symmetry. nih.govresearchgate.netnih.gov A key feature of its structure is the envelope conformation adopted by the pyrrolidine (B122466) ring, which is fused to the imidazole (B134444) ring. nih.govresearchgate.netnih.gov This conformation is thought to alleviate torsional strain within the molecule. nih.govresearchgate.netnih.gov
Analysis of bond lengths shows significant differences between certain bonds. For instance, the N1—C3 and C3—C4 bond lengths are 1.353(2) Å and 1.457(2) Å, respectively. nih.gov The C5—C6 bond length is 1.543(2) Å. nih.gov The crystal structure is stabilized by C—H⋯N hydrogen bonds. nih.govresearchgate.netnih.gov This fused ring system provides protection to the α-carbon atom attached to the non-bridging nitrogen of the imidazole ring, contributing to its stability. nih.govresearchgate.netnih.gov
Table 1: Selected Bond Lengths of this compound
| Bond | Length (Å) |
|---|---|
| N1—C3 | 1.353(2) |
| C3—C4 | 1.457(2) |
| C5—C6 | 1.543(2) |
Data from crystal structure analysis at 100 K. nih.gov
Vertical Excitation Calculations (S0 → Si)
While specific vertical excitation calculations (S0 → Si) for the parent this compound are not extensively detailed in the provided search results, theoretical investigations into the electronic structure of imidazole complexes offer a foundational understanding. diva-portal.org Supported by Time-Dependent Density Functional Theory (TDDFT) calculations, the spectral signatures of imidazole derivatives can be assigned, revealing the influence of factors like protonation on the electronic attributes. diva-portal.org Such computational approaches are crucial for interpreting experimental spectra and understanding the photoinduced processes in these heterocyclic systems.
Analysis of Electron Charge Transfer (qCT)
The analysis of electron charge transfer (qCT) is vital for understanding intermolecular interactions. In the context of protonated imidazole clusters, Symmetry Adapted Perturbation Theory (SAPT) analysis has been employed to dissect the non-covalent forces. researchgate.net This method reveals that the interplay between induction and dispersion interactions governs the docking preferences of interacting species. researchgate.net While a direct qCT analysis for this compound itself is not explicitly available, the principles derived from related imidazole systems highlight the importance of electrostatic and dispersion forces in its interactions.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions with biological macromolecules. mdpi.com For derivatives of the pyrrolo[1,2-c]imidazole scaffold, MD simulations have been instrumental in understanding their interactions with protein targets.
For instance, in the study of 1H-pyrrolo[3,2-c]quinoline derivatives, MD simulations were used to analyze the stability of ligand-receptor complexes. nih.gov These simulations revealed how substitutions on the basic nitrogen atom affect the geometry and stability of salt bridges formed with key residues in receptors like 5-HT6R and D3R. nih.gov Similarly, MD simulations of imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a related core structure, helped to infer their mechanism of action by studying their interactions within the active site of Aurora Kinase A. scielo.br These studies demonstrate the power of MD simulations to elucidate the conformational preferences and binding dynamics that are critical for drug design.
Molecular Docking Studies for Binding Mode Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding mode of a ligand to its protein target.
For derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, docking studies have been crucial in the development of potent inhibitors. In the discovery of WDR5 WIN-site inhibitors, multiple docking studies suggested that targeting a specific water-mediated hydrogen bond could be achieved. nih.gov These predictions guided the synthesis of a series of tolyl amides, with docking suggesting that a benzamide (B126) derivative could engage a key cysteine residue (C261) and occupy a specific pocket (S7) in the WDR5 protein. nih.gov This structure-based design approach, informed by molecular docking, led to the development of lead compounds with significantly improved binding affinity. nih.govresearchgate.net
Prediction and Analysis of Physicochemical Properties (e.g., cLogP) for Scaffold Design
The physicochemical properties of a molecule are critical for its suitability as a drug candidate. Computational methods are routinely used to predict properties like the logarithm of the partition coefficient (cLogP), which is a measure of lipophilicity.
For 5H,6H,7H-pyrrolo[1,2-a]imidazole, the predicted XLogP3 value is 0.4. nih.gov Other computed properties include a molecular weight of 108.14 g/mol and a topological polar surface area (TPSA) of 17.8 Ų. nih.govchemscene.com These predicted values are essential for the initial assessment of the scaffold's drug-like properties and for guiding the design of derivatives with optimized pharmacokinetic profiles.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 108.14 g/mol | PubChem |
| XLogP3 | 0.4 | PubChem |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | PubChem |
| Hydrogen Bond Donors | 0 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
Data compiled from various public chemical databases. nih.govchemscene.com
Mechanistic Investigations of Chemical Reactions via Computational Modeling
As of the latest review of scientific literature, detailed mechanistic investigations of chemical reactions specifically involving the this compound core through computational modeling have not been extensively reported. While computational methods are widely applied to understand reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways, such specific studies for this particular heterocyclic system are not yet available in published research.
The existing computational work on pyrrolo[1,2-c]imidazole derivatives has primarily focused on the elucidation of their solid-state structures and electronic properties. researchgate.net These studies have successfully used DFT to correlate calculated geometric parameters with experimental X-ray data and to understand the stability of the compounds through HOMO-LUMO energy analysis. researchgate.net
While the broader field of computational chemistry has seen extensive use of these methods to study reaction mechanisms in related imidazole and pyrrole (B145914) systems, the direct application to reactions of this compound remains an area for future research. The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole has been reported, suggesting that future work could explore the mechanisms of its formation and subsequent functionalization using computational models. researchgate.net
Given the foundational understanding of the structure and stability of the this compound scaffold provided by the existing computational studies, the stage is set for future investigations into its reactivity. Such studies would be invaluable for designing new synthetic routes and for predicting the behavior of this promising heterocyclic system in various chemical transformations.
Table 1: Investigated Pyrrolo[1,2-c]imidazole Derivatives and Computational Methods
| Compound ID | Molecular Formula | Computational Method | Basis Set | Key Findings | Reference |
| 1 | C15H14N4O2 | DFT (B3LYP) | 6-31G | Half-chair conformation of pyrrolidine ring, stable electronic state (negative HOMO/LUMO energies) | researchgate.net |
| 2 | C16H16N4O4 | DFT (B3LYP) | 6-31G | Half-chair conformation of pyrrolidine ring, stable electronic state (negative HOMO/LUMO energies) | researchgate.net |
Role as Versatile Building Blocks in Complex Organic Synthesis
The this compound scaffold and its derivatives are valuable building blocks in organic chemistry due to their polyfunctional nature, which allows for the creation of diverse and complex molecules. researchgate.net High-yield, scalable synthetic methods, such as the Marckwald reaction, make the core structure readily accessible from commercially available starting materials. researchgate.net This accessibility facilitates the synthesis of previously unknown functionalized derivatives through reactions with various electrophiles. researchgate.net
Modern synthetic methodologies have further expanded the utility of this scaffold. Efficient, one-pot multicomponent reactions provide a straightforward and atom-economical pathway to novel pyrroloimidazole derivatives. nih.gov For instance, the three-component reaction of ninhydrins, diamines, and activated acetylenic compounds in aqueous media produces these scaffolds in significant yields. nih.gov Such methods are ideal for generating large quantities of products and are considered environmentally friendly. nih.gov Furthermore, pyrrolo[1,2-a]imidazole derivatives have been applied as selective organocatalysts in various organic transformations, including asymmetric rearrangements. nih.gov
Applications in Medicinal Chemistry Research (Pre-clinical Investigations)
The inherent structural features of the pyrrolo[1,2-c]imidazole ring system make it a frequent component in biologically active compounds, leading to extensive investigation in preclinical medicinal chemistry. researchgate.net
Derivatives of the pyrrolo[1,2-c]imidazole scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases.
WDR5 WIN-site Inhibitors: A significant area of research has focused on 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as inhibitors of the WD repeat domain 5 (WDR5) protein. nih.govnih.gov WDR5 is a critical component of epigenetic regulatory complexes and is overexpressed in various cancers, making it an attractive therapeutic target. nih.gov Using fragment-based screening and structure-based design, researchers have developed highly potent and selective inhibitors of the WDR5-interaction (WIN) site. nih.govnih.gov These efforts have yielded compounds with dissociation constants (Kd) in the low nanomolar range, demonstrating activity in acute myeloid leukemia (AML) cell lines. nih.gov
| Compound | Binding Affinity (Kd, nM) | Cellular Activity (AML cell line) | Reference |
|---|---|---|---|
| Lead Compound Class | <10 nM | Micromolar Activity | nih.govnih.gov |
| OICR-9429 (Related Class) | 64 nM | GI50 ~5 µM | nih.gov |
17,20-Lyase Inhibitors: The 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole scaffold is central to the structure of Orteronel (TAK-700), a potent and highly selective inhibitor of 17,20-lyase (CYP17A1). researchgate.netnih.gov This enzyme is crucial for androgen biosynthesis, and its inhibition is a key strategy in treating castration-resistant prostate cancer. nih.govnih.gov Orteronel was identified through structure-activity relationship studies and demonstrated a marked reduction in serum testosterone and dehydroepiandrosterone levels in preclinical models. nih.gov
Other Enzyme Targets: The broader class of pyrroloimidazoles has shown inhibitory activity against other enzymes as well, including aldose reductase and heparanase, indicating the scaffold's potential for broader therapeutic applications. researchgate.net
The synthetic tractability of the pyrrolo[1,2-c]imidazole core makes it an excellent foundation for the construction of bioactive compound libraries for drug discovery. Green, one-pot multicomponent synthesis strategies are particularly effective for this purpose, allowing for the rapid and efficient production of a wide array of derivatives. nih.gov This approach facilitates the exploration of chemical space around the core scaffold, which is essential for identifying novel compounds with desired biological activities and for conducting detailed structure-activity relationship studies. nih.gov
Systematic SAR studies have been crucial in optimizing the therapeutic potential of pyrrolo[1,2-c]imidazole derivatives. In the development of WDR5 inhibitors, a structure-based design approach was used to expand upon an initial 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment, leading to lead compounds with significantly improved binding affinity. nih.govnih.gov
Similarly, SAR studies on 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts revealed key structural features for antimicrobial activity. By synthesizing a series of derivatives with different alkylating agents and aryl substituents, researchers were able to identify compounds with potent and broad-spectrum antibacterial and antifungal effects. nih.gov For instance, the replacement of a pyrrole ring with an imidazole in certain bioactive scaffolds has been shown to cause a significant loss of activity, highlighting the critical contribution of the specific heterocyclic core to the biological function. acs.org
Beyond specific enzyme inhibition, pyrrolo[1,2-c]imidazole scaffolds have been evaluated for a range of other biological effects.
Antioxidant Properties: Certain pyrroloimidazole derivatives have demonstrated noteworthy antioxidant efficacy, comparable to conventional antioxidants. nih.gov Their activity, evaluated using methods like DPPH radical scavenging and FRAP assays, has been attributed to the presence of specific functional groups such as NH and OH on the scaffold. nih.gov
Antibacterial Properties: Numerous studies have confirmed the antibacterial potential of this class of compounds. mdpi.com Derivatives have shown bacteriostatic properties against both Gram-positive and Gram-negative bacteria. nih.gov Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole, in particular, exhibit a broad spectrum of activity. nih.govnih.gov One notable compound, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, was active against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. nih.govnih.gov
| Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | Up to 4 µg/mL | nih.gov |
| Escherichia coli | Active | nih.gov |
| Klebsiella pneumoniae | Active | nih.gov |
| Acinetobacter baumannii | Active | nih.gov |
Molluscicidal Properties: While research on the fused pyrrolo[1,2-c]imidazole system itself is limited, related arylpyrrole compounds have been investigated as potent molluscicides against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. nih.govnih.gov Studies on compounds like 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile have shown high toxicity to the snails, with LC50 values as low as 0.13 mg/L. nih.gov These findings suggest that the bromide on the pyrrole ring is essential for this activity, indicating a potential avenue of investigation for pyrrolo[1,2-c]imidazole derivatives. nih.govnih.gov
Material Science Applications
While the primary focus of research on pyrrolo[1,2-c]imidazoles has been in the biomedical field, there are emerging indications of their utility in material science. These scaffolds have been identified as key components for the development of optoelectronic devices, although this area of application remains less explored compared to their medicinal chemistry potential. researchgate.net
Q & A
Q. What are the foundational synthetic routes for constructing the 5H,6H,7H-pyrrolo[1,2-c]imidazole scaffold?
The core structure is typically synthesized via cyclization strategies. For example, annulation of aminopyrrolines with halocarbonyl compounds (e.g., 2-bromo ketones) in solvents like EtOAc or DMF yields dihydro-pyrroloimidazoles, though yields can vary significantly depending on substituents . Alternative methods include cyclocondensation of 2-formylpyrroles with aromatic imines, which generates mesomeric betaines useful for further functionalization . For saturated derivatives, formic acid-mediated cyclization of aminopyrrolines provides 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles in quantitative yields under optimized conditions .
Q. How can structural characterization of pyrrolo[1,2-c]imidazole derivatives be optimized for accuracy?
X-ray crystallography remains the gold standard for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, particularly for resolving tautomeric ambiguities inherent to bicyclic systems . Complementary techniques include multinuclear NMR (¹H, ¹³C, ¹⁵N) to assign regiochemistry and substituent effects, as demonstrated in studies of spirocyclic pyrroloimidazoles .
Q. What preliminary biological screening approaches are suitable for pyrrolo[1,2-c]imidazole derivatives?
Initial pharmacological evaluation often focuses on CNS activity, TNF-α antagonism, or antifungal properties. For example, heteroaryl-substituted derivatives synthesized via palladium-catalyzed C–H activation have shown nanomolar-range activity in cell-based assays . Dose-response studies using resistant cancer cell lines (e.g., K562/A02) can also identify compounds that reverse drug resistance, as seen with natural spirocyclic analogs .
Advanced Research Questions
Q. How can chemoselectivity be modulated in catalytic C–H functionalization of pyrrolo[1,2-c]imidazoles?
Palladium(0)/Brønsted acid dual catalytic systems enable regioselective C2–H activation in pyrroles. Key factors include:
- Use of N-methoxycarbonyl directing groups to override competing coordination by heterocyclic substituents .
- Aerobic conditions to suppress over-oxidation and stabilize intermediates .
- Solvent polarity adjustments (e.g., DMF vs. toluene) to control reaction pathways . Recent studies report >90% regioselectivity for isocyanide insertion into pyrrole C–H bonds under optimized conditions .
Q. What strategies resolve contradictions in reported synthetic yields for dihydro-pyrroloimidazoles?
Discrepancies often arise from substituent electronic effects and solvent choice. For example:
- Reactions of pyridyl bromo ketones in DMF with Na₂CO₃ yield 14% of 2-substituted products due to steric hindrance .
- Switching to ionic liquids or flow chemistry (e.g., telescoped synthesis with ethyl isocyanoacetate) improves yields to >80% by minimizing side reactions . Computational modeling (DFT) of transition states can further guide solvent and catalyst selection .
Q. How are pyrrolo[1,2-c]imidazoles applied in natural product synthesis and drug discovery?
The spirocyclic derivative cyanogramide , isolated from Actinoalloteichus cyanogriseus, features a unique pyrroloimidazole core. Its synthesis involves spectroscopic analysis (CD exciton chirality) and quantum mechanical calculations to confirm stereochemistry . Structural analogs have been designed via late-stage functionalization (e.g., SEAr halogenation) to enhance pharmacokinetic properties .
Q. What advanced techniques enable continuous-flow synthesis of pyrrolo[1,2-c]imidazole scaffolds?
Flow reactors allow rapid, scalable production by:
- In situ generation of reactive intermediates (e.g., ethyl isocyanoacetate from N-formylglycine and triphosgene) .
- Integration with microwave irradiation to accelerate cycloadditions (e.g., 1,3-dipolar reactions with acetylenes) .
- Real-time monitoring via inline NMR or mass spectrometry to optimize reaction parameters .
Methodological Considerations
- Data Contradictions : When conflicting crystallographic or NMR data arise, cross-validate using high-resolution mass spectrometry (HRMS) and variable-temperature NMR .
- Reaction Optimization : Use Design of Experiments (DoE) to systematically explore solvent, temperature, and catalyst interactions .
- Toxicity Screening : Prioritize derivatives with low aquatic toxicity (EC50 > 100 mg/L) using Daphnia magna assays, as per environmental safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
